n-Propyllithium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.Li/c1-3-2;/h1,3H2,2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEREOHJDYAKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[CH2-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
50.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-93-8 | |
| Record name | 2417-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chemical Reactions Analysis
n-Propyllithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Deprotonation: It can deprotonate weak acids, forming the corresponding lithium salts.
Substitution Reactions: It can participate in substitution reactions with alkyl halides to form higher alkanes.
Common reagents used in these reactions include carbonyl compounds, alkyl halides, and weak acids. The major products formed from these reactions are alcohols, higher alkanes, and lithium salts.
Scientific Research Applications
n-Propyllithium has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
NMR Studies: It is used in nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of organolithium compounds.
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Mechanism of Action
The mechanism of action of n-Propyllithium involves its strong nucleophilicity and basicity. It can donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The molecular targets of this compound are typically carbonyl compounds and alkyl halides, where it forms new carbon-carbon bonds or deprotonates weak acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Organolithium compounds share common structural motifs but differ in aggregation states, reactivity, and stability depending on the alkyl chain length and solvent environment. Below is a detailed comparison of n-Propyllithium with analogous compounds, based on available experimental data and literature trends.
Aggregation Behavior
This compound exhibits complex aggregation, forming species such as (RLi)$_n$ ($ n = 6, 8, 9 $) and LiH-containing clusters . In contrast:
- Methyllithium (CH₃Li) : Typically forms tetramers ($ n = 4 $) in etheric solvents, with higher stability due to shorter alkyl chains.
- n-Butyllithium (C₄H₉Li) : Predominantly exists as hexamers ($ n = 6 $) in hydrocarbons, with slower reaction kinetics compared to this compound.
The larger aggregates of this compound ($ n = 8, 9 $) suggest greater steric hindrance and reduced nucleophilicity compared to smaller aggregates in methyllithium.
Reactivity and Stability
This compound’s reactivity is modulated by its aggregation state. The presence of LiH-containing species introduces unique pathways for deprotonation and hydride transfer, which are less pronounced in methyllithium or ethyllithium . For example:
- In hydrocarbon solvents, this compound’s aggregates dissociate into smaller reactive units upon coordination with Lewis bases (e.g., TMEDA), enhancing its nucleophilicity.
- Compared to n-BuLi, this compound’s longer alkyl chain may reduce its solubility in nonpolar solvents, affecting reaction rates.
Spectroscopic Features
The $ ^{13}C $-$ ^6Li $ spin-spin coupling observed in this compound aggregates provides direct evidence of carbon-lithium bonding interactions, a feature less commonly resolved in smaller alkyllithium compounds like methyllithium due to rapid ligand exchange .
Data Tables
Table 1: Aggregation States of Selected Alkyllithium Compounds
| Compound | Common Aggregates ($ n $) | LiH-Containing Species | Key Reference |
|---|---|---|---|
| This compound | 6, 8, 9 | Yes | Davis (2002) |
| Methyllithium | 4 | No | N/A |
| n-Butyllithium | 6 | No | N/A |
Table 2: Reactivity Parameters
| Parameter | This compound | Methyllithium | n-Butyllithium |
|---|---|---|---|
| Aggregation in THF | 6, 8, 9 | 4 | 6 |
| Hydride Transfer | Moderate | Low | Low |
| Solubility (Hexane) | Moderate | High | High |
Research Findings and Implications
Hydride Interactions: The detection of LiH-containing aggregates in this compound distinguishes it from simpler alkyllithium reagents, suggesting a dual role as both a base and a hydride donor in certain reactions .
Dynamic Behavior : Variable-temperature NMR studies highlight the temperature-dependent equilibrium between different aggregates, which directly impacts reaction selectivity and efficiency.
Biological Activity
n-Propyllithium, an organolithium compound with the formula C₃H₇Li, is a member of the alkyllithium family known for its strong nucleophilicity and basicity. This compound has significant applications in organic synthesis and exhibits various biological activities that are crucial for its use in scientific research. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
Overview of this compound
This compound is primarily utilized as a reagent in organic synthesis due to its ability to form carbon-carbon bonds and deprotonate weak acids. Its strong nucleophilicity allows it to react with electrophilic centers effectively, making it valuable in various chemical reactions such as nucleophilic addition and substitution reactions.
The biological activity of this compound is largely attributed to its chemical properties:
- Nucleophilic Addition : It reacts with carbonyl compounds to form alcohols.
- Deprotonation : It can deprotonate weak acids, forming lithium salts.
- Substitution Reactions : It participates in substitution reactions with alkyl halides, leading to the formation of higher alkanes.
The mechanism involves the donation of electrons to electrophilic centers, facilitating the formation of new bonds or the generation of lithium salts from weak acids.
Applications in Research
This compound has several notable applications in scientific research:
- Organic Synthesis : It is extensively used for synthesizing complex organic molecules.
- NMR Studies : The compound is employed in nuclear magnetic resonance studies to investigate the structure and dynamics of organolithium compounds.
- Catalysis : It serves as a catalyst in various organic reactions, including polymerization and hydrogenation processes .
Case Studies and Research Findings
Several studies have highlighted the biological activity and applications of this compound:
- Synthesis of Polymeric Materials : Research by Quirk and Chen demonstrated that this compound can be used as a mono-lithium initiator for synthesizing hydroxyl-terminated polybutadiene (HTPB). The study showed that varying the steric volume of the initiator influenced the 1,4 unit content in HTPB significantly, affecting its physical properties .
- Reactivity Studies : A comparative study on different alkyllithiums indicated that this compound exhibits unique reactivity patterns, particularly in nucleophilic addition reactions compared to methyllithium and ethyllithium. This selectivity is crucial for developing targeted synthetic pathways in organic chemistry .
Comparative Analysis with Similar Compounds
| Compound | Nucleophilicity | Applications | Unique Features |
|---|---|---|---|
| This compound | High | Organic synthesis | Selective reactivity |
| Methyllithium | Very High | General synthesis | Most reactive among alkyllithiums |
| Ethyllithium | High | Polymerization | Moderate reactivity |
| Butyllithium | Moderate | Synthesis of larger molecules | Less selective than this compound |
Q & A
Q. What are the standard synthesis protocols for n-Propyllithium, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via transmetallation between n-propyl halides and lithium metal in anhydrous hydrocarbons (e.g., hexane or cyclohexane). Critical factors include:
- Temperature : Reactions are conducted at −20°C to 0°C to mitigate side reactions like Wurtz coupling.
- Solvent purity : Trace moisture or oxygen degrades reactivity; solvents must be rigorously dried (e.g., molecular sieves).
- Lithium surface area : Finely divided lithium increases reaction efficiency . Example data:
| Halide Source | Solvent | Temp (°C) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|
| n-Propyl Br | Hexane | −20 | 78 | 95% |
| n-Propyl Cl | Cyclohexane | 0 | 62 | 89% |
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound is pyrophoric and reacts violently with water. Key precautions include:
Q. How is the concentration of this compound solutions accurately determined?
Two primary methods are used:
- Double-titration : Reaction with a known alcohol (e.g., 2-butanol) followed by water, with potentiometric endpoint detection.
- NMR spectroscopy : Integration of propyl protons against an internal standard (e.g., 1,3,5-trimethoxybenzene) in deuterated solvents .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in reported reaction rates of this compound with carbonyl compounds?
Discrepancies in literature often arise from solvent polarity, temperature gradients, or trace impurities. A systematic approach includes:
- Variable-control experiments : Isolate factors like solvent dielectric constant (e.g., hexane vs. THF) using in-situ IR spectroscopy.
- Eyring analysis : Plot ln(k/T) vs. 1/T to differentiate enthalpic vs. entropic contributions. Example finding: Rate constants for ketone alkylation vary by 3x in THF vs. hexane due to Li⁺ solvation effects .
Q. What computational models best predict the aggregation state of this compound in solution, and how does this affect reactivity?
Density Functional Theory (DFT) studies reveal:
Q. How do isotopic labeling studies (e.g., ⁶Li/⁷Li) clarify mechanistic pathways in this compound-mediated deprotonations?
Isotopic substitution alters reaction kinetics and NMR signatures:
- ⁶Li : Faster ligand exchange due to lower mass (kex ≈ 10³ s⁻¹ vs. 10² s⁻¹ for ⁷Li).
- Isotope effect (kH/kD) : Values >1 indicate rate-limiting proton transfer .
Data Contradiction & Reproducibility
Q. Why do reported thermodynamic parameters (ΔH, ΔS) for this compound formation vary across studies?
Variations arise from:
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible organometallic studies?
Implement:
- Stoichiometric precision : Use high-purity halides (≥99.9%) and lithium (99.99% metal basis).
- In-situ monitoring : Raman spectroscopy to track reaction progression.
- Standardized quenching : Preclude side reactions during workup .
Methodological Guidance
Q. What analytical techniques are optimal for characterizing this compound adducts with Lewis bases?
Q. How should researchers design competition experiments to compare this compound’s nucleophilicity with other alkyllithiums?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
